molecular formula C12H21NOSn B12897183 5-Cyclopropyl-4-(triethylstannyl)-1,2-oxazole CAS No. 651341-66-1

5-Cyclopropyl-4-(triethylstannyl)-1,2-oxazole

Cat. No.: B12897183
CAS No.: 651341-66-1
M. Wt: 314.01 g/mol
InChI Key: REZMUUILUFOUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-4-(triethylstannyl)isoxazole is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-(triethylstannyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of 5-Cyclopropyl-4-(triethylstannyl)isoxazole typically involves large-scale cycloaddition reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The use of eco-friendly and cost-effective synthetic routes is highly desirable to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-(triethylstannyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

    Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce reduced isoxazole derivatives .

Scientific Research Applications

5-Cyclopropyl-4-(triethylstannyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-4-(triethylstannyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-(4-chlorophenyl)isoxazole
  • 5-Methyl-3-(4-trifluoromethylphenyl)isoxazole
  • 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazole

Uniqueness

5-Cyclopropyl-4-(triethylstannyl)isoxazole is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties and reactivity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

651341-66-1

Molecular Formula

C12H21NOSn

Molecular Weight

314.01 g/mol

IUPAC Name

(5-cyclopropyl-1,2-oxazol-4-yl)-triethylstannane

InChI

InChI=1S/C6H6NO.3C2H5.Sn/c1-2-5(1)6-3-4-7-8-6;3*1-2;/h4-5H,1-2H2;3*1H2,2H3;

InChI Key

REZMUUILUFOUKT-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C1=C(ON=C1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.